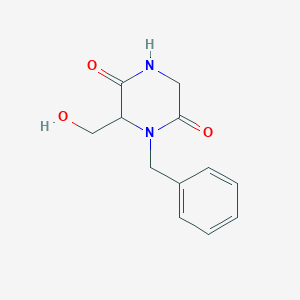![molecular formula C20H33FN2O2 B1468248 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol CAS No. 1353505-79-9](/img/structure/B1468248.png)
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Descripción general
Descripción
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is a complex organic compound that features a piperazine ring substituted with a tert-butoxyethyl group, a fluoro-methylbenzyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butoxyethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Addition of the Fluoro-Methylbenzyl Group: The fluoro-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluoro-4-methylbenzyl chloride.
Attachment of the Ethanol Moiety: The final step involves the reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The fluoro-methylbenzyl group can be reduced to a methylbenzyl group using hydrogenation.
Substitution: The tert-butoxy group can be substituted with other alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-carboxylic acid.
Reduction: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-methylbenzyl)-2-piperazinyl]-1-ethanol.
Substitution: 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-alkyl.
Aplicaciones Científicas De Investigación
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in research to understand the interactions of piperazine derivatives with biological systems.
Mecanismo De Acción
The mechanism of action of 1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways.
Pathways Involved: It may modulate the activity of GABAergic and dopaminergic pathways, leading to potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-chloro-4-methylbenzyl)-2-piperazinyl]-1-ethanol: Similar structure but with a chlorine atom instead of fluorine.
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-propanol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness
1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is unique due to the presence of the fluoro-methylbenzyl group, which imparts specific electronic properties and potential biological activity that differ from its analogs.
Propiedades
IUPAC Name |
1-[1-[(3-fluoro-4-methylphenyl)methyl]-5-[1-[(2-methylpropan-2-yl)oxy]ethyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33FN2O2/c1-13-7-8-16(9-17(13)21)11-23-12-18(15(3)25-20(4,5)6)22-10-19(23)14(2)24/h7-9,14-15,18-19,22,24H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOETUOPIFXUJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(NCC2C(C)O)C(C)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)

![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B1468185.png)

